

Application Notes and Protocols for Fabricating Piroxicam Nanofibers via Electrospinning

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Compound of Interest

Compound Name: Piroxicam

Cat. No.: B610120

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. However, its poor water solubility can limit its bioavailability and dissolution rate.[1] Electrospinning is a versatile technique used to produce nanofibers with high surface-area-to-volume ratios, which can enhance the dissolution rate of poorly soluble drugs like **Piroxicam**. [2][3] This document provides detailed application notes and protocols for the fabrication of **Piroxicam**-loaded nanofibers using the electrospinning method, based on established research.

Principle of Electrospinning

Electrospinning utilizes a high-voltage electric field to draw a charged polymer solution into continuous, fine fibers.[3] As the jet of polymer solution travels towards a grounded collector, the solvent evaporates, leaving behind solid nanofibers.[3] This process allows for the encapsulation of therapeutic agents, such as **Piroxicam**, within the polymer matrix, resulting in a solid dispersion that can significantly improve drug release profiles.[2]

Experimental Protocols

Materials and Equipment

- **Piroxicam**: Pharmaceutical grade[2]

- Polymers: Polyvinylpyrrolidone (PVP), Hydroxypropyl- β -cyclodextrin (HP- β -CD), Gelatin, Hydroxypropyl methylcellulose (HPMC), Polydextrose (PD)[2][4][5][6]
- Solvents: Ethanol, Methanol, Acetic acid, Deionized water[2][4][5]
- Electrospinning apparatus: High-voltage power supply, syringe pump, spinneret (e.g., 24-gauge needle), and a grounded collector.
- Analytical Instruments: Scanning Electron Microscope (SEM), X-ray Diffractometer (XRD), Fourier-Transform Infrared (FTIR) Spectrometer, Differential Scanning Calorimeter (DSC), UV-Vis Spectrophotometer.

Protocol 1: Electrospinning of Piroxicam with Polyvinylpyrrolidone (PVP)

This protocol is adapted from a study that aimed to enhance the dissolution rate of **Piroxicam**. [2]

1. Solution Preparation:

- Prepare a solution with a **Piroxicam** to PVP ratio of 1:4 (w/w).[2]
- Dissolve the **Piroxicam** and PVP in a suitable solvent, such as ethanol, to achieve a homogeneous solution.

2. Electrospinning Process:

- Load the prepared solution into a 2 ml syringe fitted with a 24-gauge needle.[2]
- Set up the electrospinning apparatus with the following parameters:
 - Voltage: 18 kV[2]
 - Distance to collector: 13 cm[2]
 - Flow rate: 1 ml/hr[2]
- Initiate the electrospinning process and collect the nanofibers on a grounded collector (e.g., aluminum foil).
- Allow the nanofiber mat to dry completely to ensure the removal of any residual solvent.

Protocol 2: Electrospinning of Piroxicam with Hydroxypropyl- β -cyclodextrin (HP- β -CD)

This protocol is based on a study focused on the rapid sublingual delivery of **Piroxicam**.^[4]

1. Solution Preparation:

- Prepare aqueous solutions of HP- β -CD and **Piroxicam**. Molar ratios of HP- β -CD to **Piroxicam** of 1:1, 1:0.5, and 1:0.25 have been investigated.^[4]
- The formation of an inclusion complex between HP- β -CD and **Piroxicam** is a key aspect of this method.

2. Electrospinning Process:

- Transfer the inclusion complex solution into a syringe for electrospinning.
- Configure the electrospinning setup. While specific parameters from this study are not fully detailed, typical starting points for aqueous solutions are:
- Voltage: 15-25 kV
- Distance to collector: 10-20 cm
- Flow rate: 0.5-1.5 ml/hr
- Collect the resulting nanofibers on the collector.

Characterization of Piroxicam Nanofibers

A comprehensive characterization of the fabricated nanofibers is crucial to ensure the desired physicochemical properties and drug release performance.

Morphological Analysis (SEM)

Scanning electron microscopy (SEM) is used to visualize the surface morphology, diameter, and uniformity of the electrospun nanofibers. Studies have shown that **Piroxicam**-loaded nanofibers are typically bead-free, with diameters ranging from 170 to 500 nm. Increasing the loading of **Piroxicam** has been observed to decrease the fiber diameter.

Solid-State Characterization (XRD and DSC)

X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) are employed to determine the physical state of **Piroxicam** within the nanofibers. The disappearance of crystalline peaks of **Piroxicam** in the XRD patterns and the absence of its melting peak in the DSC thermograms indicate that the drug is amorphously dispersed within the polymer matrix or has formed an inclusion complex.

Chemical Interaction Analysis (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is used to investigate the potential chemical interactions between **Piroxicam** and the polymer. The presence of characteristic peaks of both **Piroxicam** and the polymer in the FTIR spectrum of the nanofibers confirms the successful incorporation of the drug.

Data Presentation

The following tables summarize quantitative data from studies on electrospun **Piroxicam** nanofibers.

Table 1: Electrospinning Parameters and Nanofiber Characteristics

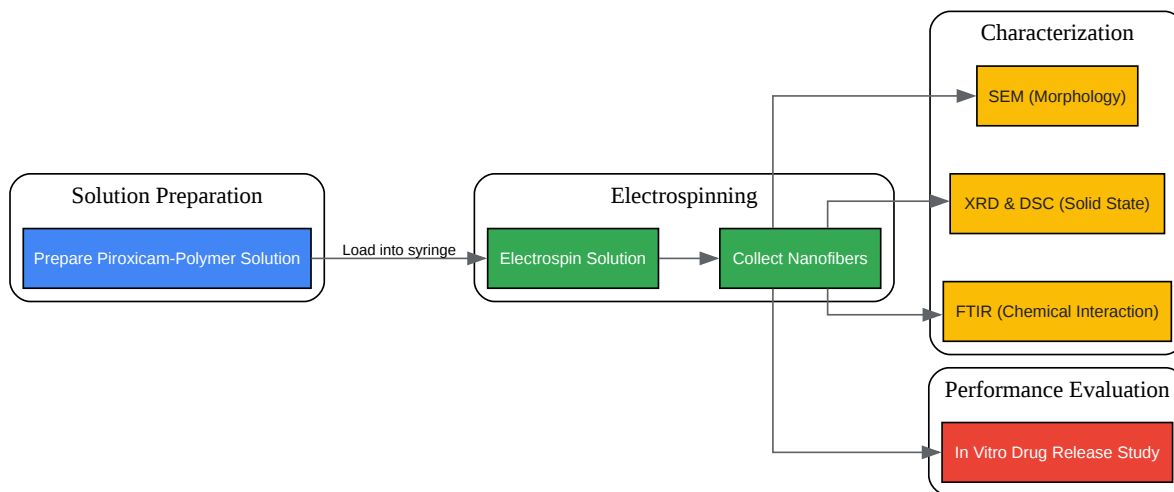
Polymer	Drug:Polymer Ratio	Voltage (kV)	Distance (cm)	Flow Rate (ml/hr)	Avg. Nanofiber Diameter (nm)	Reference
PVP	1:4	18	13	1	Not Specified	[2]
HP- β -CD	1:1, 1:0.5, 1:0.25 (molar)	Not Specified	Not Specified	Not Specified	170-500	
Gelatin	1:8	Not Specified	Not Specified	Not Specified	Not Specified	[5]

Table 2: In Vitro Drug Release of **Piroxicam** from Nanofibers

Polymer System	Time	Cumulative % Drug Release	Dissolution Medium	Reference
Piroxicam:PVP (1:4)	60 min	~98%	0.1 N HCl	[2]
HP- β -CD/Piroxicam (1:1)	1 min	94 \pm 4.3%	Artificial Saliva	[4]
HP- β -CD/Piroxicam (1:0.5)	1 min	92 \pm 5.1%	Artificial Saliva	[4]
HP- β -CD/Piroxicam (1:0.25)	1 min	91 \pm 6.2%	Artificial Saliva	[4]
HP- β -CD/Piroxicam (all ratios)	10 min	~98-100%	Artificial Saliva	[4]
Piroxicam/Gelatin (1:8)	10 min	~85%	Not Specified	[5]

Visualizations

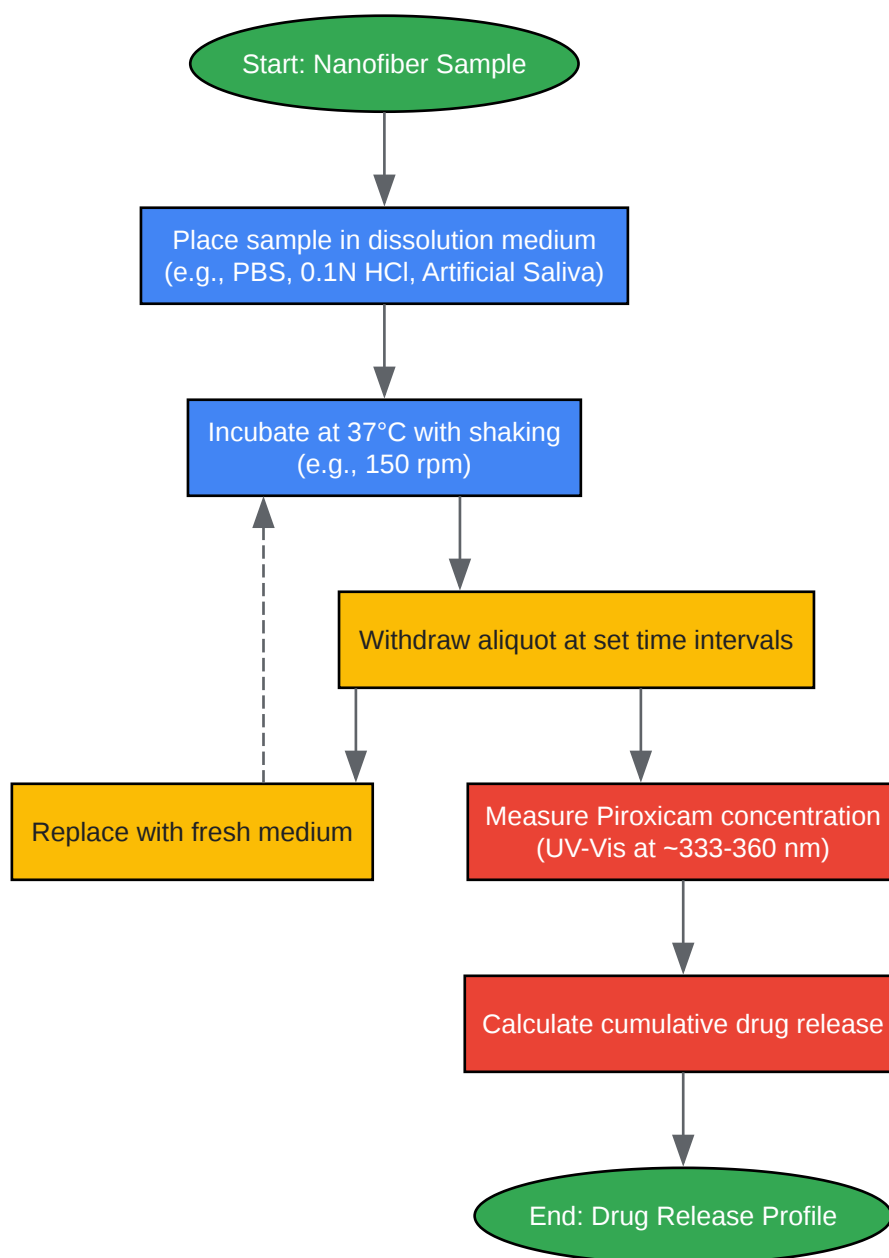
Experimental Workflow for Piroxicam Nanofiber Fabrication and Characterization



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Caption: Workflow for fabrication and analysis of **Piroxicam** nanofibers.

Protocol for In Vitro Drug Release Study



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Caption: Protocol for in vitro drug release from nanofibers.

Conclusion

The electrospinning technique presents a highly effective method for producing **Piroxicam**-loaded nanofibers with enhanced dissolution properties. By carefully selecting polymers and optimizing electrospinning parameters, it is possible to fabricate nanofibers that facilitate the rapid release of **Piroxicam**, which is particularly advantageous for applications requiring quick

onset of action, such as sublingual delivery. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore and advance the application of electrospun **Piroxicam** nanofibers.

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